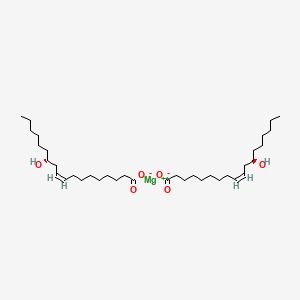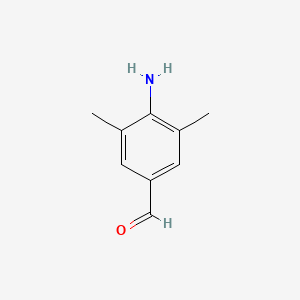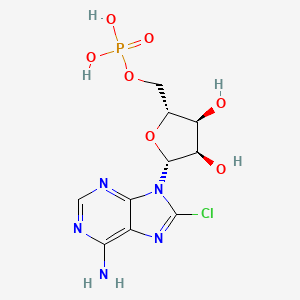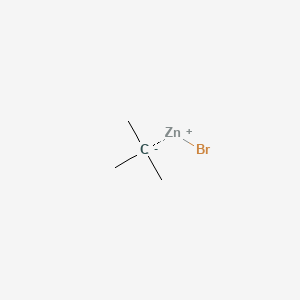
Tert-butylzinc bromide
Overview
Description
Tert-butylzinc bromide (TBZB) is a highly versatile organoboron compound that has been used in a variety of organic synthesis and laboratory experiments. TBZB is a colorless liquid that can be easily synthesized from tert-butyl alcohol and zinc bromide. TBZB is a useful reagent in organic synthesis due to its high reactivity and its ability to form strong bonds with other molecules. TBZB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of the mechanism of action of drugs, and the synthesis of biomolecules. TBZB has also been used in biochemical and physiological experiments, as well as in laboratory experiments to study the effects of various compounds on living organisms.
Scientific Research Applications
Synthesis of Nanoparticles
Tert-butylzinc hydroxide, derived from tert-butylzinc bromide, is an efficient precursor for the synthesis of zinc oxide (ZnO) nanoparticles. It decomposes smoothly at about 120 °C into ZnO nanoparticles, making it an ideal single-source precursor for this purpose (Bury et al., 2011).
Voltammetric Analysis in Food Samples
A study explored the electrochemical behavior of tert-butylhydroxyanisole, a derivative of tert-butylzinc bromide, using a voltammetric platform. This method was applied for analyzing antioxidants like tert-butylhydroxyanisole in food samples such as edible oil and chili sauce (Shamsadin-Azad et al., 2019).
Cross-Coupling Reactions in Organic Synthesis
Tert-butyl-substituted ligands have been used in palladium-catalyzed Suzuki, Sonogashira, and Heck couplings of aryl bromides. These reactions occur efficiently under mild conditions in aqueous solvents, offering an advanced methodology in organic synthesis (DeVasher et al., 2004).
Molecular Dynamics in Electrochemical Reduction
Molecular dynamics simulations have been conducted on the electrochemical reduction of tert-butyl bromide molecules. This research provides insights into the reaction mechanisms and rate constants in different conditions, contributing to the understanding of electrochemical processes (Ignaczak & Schmickler, 2010).
Catalyst Development for Negishi Cross-Coupling
Research on the system combining the tetraphosphine and palladium salts has shown it to be highly active for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This has implications for the development of efficient catalysts for synthetic chemistry (Kondolff et al., 2006).
Mechanism of Action
Target of Action
Tert-butylzinc bromide, also known as Bromo (1,1-dimethylethyl)zinc, is an organozinc compound . The primary targets of this compound are organic halides or triflates .
Mode of Action
Tert-butylzinc bromide interacts with its targets (organic halides or triflates) in a palladium-catalyzed Negishi cross-coupling reaction . This reaction is used to construct carbon-carbon bonds, which are fundamental in organic chemistry.
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The result of Tert-butylzinc bromide’s action is the formation of new carbon-carbon bonds. This is a crucial step in many organic synthesis reactions, leading to the creation of complex organic molecules from simpler precursors .
Action Environment
The action of Tert-butylzinc bromide is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it is typically stored at temperatures between 2-8°C . Additionally, the presence of a palladium catalyst is necessary for the Negishi cross-coupling reaction .
properties
IUPAC Name |
bromozinc(1+);2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHQCSSTFBAML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



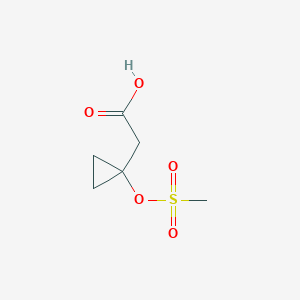

![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)
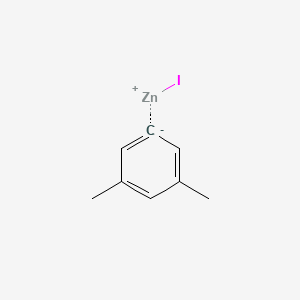
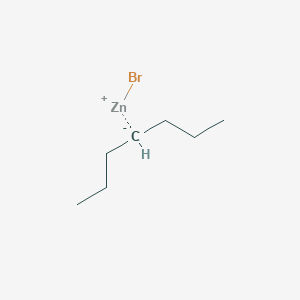

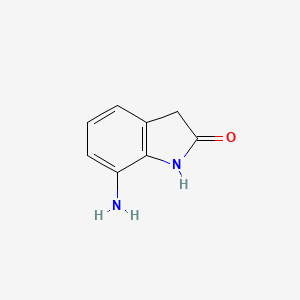
![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)

